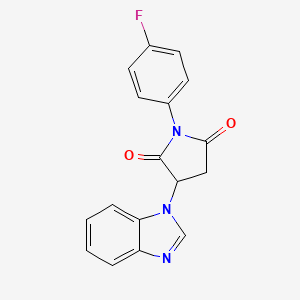![molecular formula C17H11N3O5 B5096187 (5Z)-5-[(3-nitrophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B5096187.png)
(5Z)-5-[(3-nitrophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-[(3-nitrophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a diazinane ring with a nitrophenyl and phenyl substituent, making it an interesting subject for studies in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-nitrophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where a nitrophenyl aldehyde reacts with a diazinane derivative in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(5Z)-5-[(3-nitrophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitrophenyl group can yield amino derivatives.
Substitution: The phenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
(5Z)-5-[(3-nitrophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of (5Z)-5-[(3-nitrophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the diazinane ring can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- (5Z)-5-[(4-nitrophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
- (5Z)-5-[(3-chlorophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Uniqueness
(5Z)-5-[(3-nitrophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione is unique due to the specific positioning of the nitrophenyl group, which influences its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its unique properties and applications.
Propiedades
IUPAC Name |
(5Z)-5-[(3-nitrophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O5/c21-15-14(10-11-5-4-8-13(9-11)20(24)25)16(22)19(17(23)18-15)12-6-2-1-3-7-12/h1-10H,(H,18,21,23)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTXWYHQYXTDOY-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![11-[(3-Nitrophenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B5096104.png)
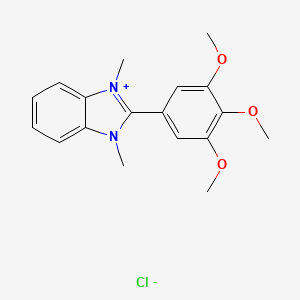
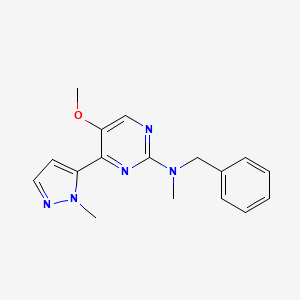
![3-Ethylsulfanyl-6-(3-nitrophenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5096116.png)
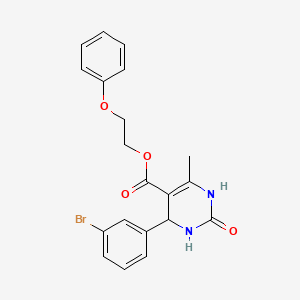
![1-{4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B5096125.png)

![4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-N-(4-ethoxyphenyl)benzamide](/img/structure/B5096165.png)
![2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-pyridin-3-yloxypropyl)acetamide](/img/structure/B5096173.png)
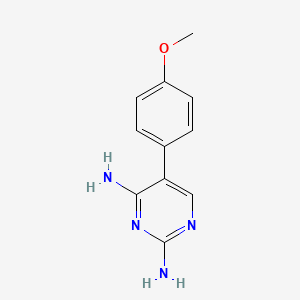
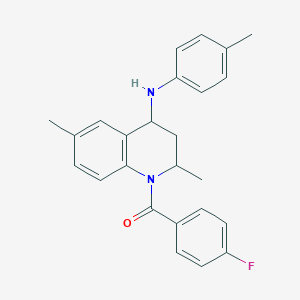
![1-[2-(4-chlorophenyl)ethyl]-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5096192.png)
